N-1H-benzimidazol-2-yl-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide -

N-1H-benzimidazol-2-yl-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide

Catalog Number: EVT-4644168
CAS Number:
Molecular Formula: C19H14FN5O2
Molecular Weight: 363.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(quinolin-3-yl) acrylamide

  • Compound Description: This compound demonstrated significant anti-breast cancer activity against the MCF7 cell line, exhibiting higher potency than the reference drug doxorubicin. []
  • Relevance: This compound, like the target compound, features an aromatic heterocycle (quinoline) linked to an acrylamide moiety, which further connects to a substituted phenyl ring. The presence of these shared structural motifs suggests potential for similar biological activities and warrants further investigation into the anti-cancer properties of N-1H-benzimidazol-2-yl-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide. []

3-oxo-N-(quinolin-3-yl)-3H-benzol[f] chromene-2-carboxamide

  • Compound Description: This compound exhibited potent anti-breast cancer activity against the MCF7 cell line, surpassing the potency of the reference drug doxorubicin. []
  • Relevance: Both this compound and the target compound share the common structural feature of a quinoline moiety linked to a carboxamide group. The presence of this shared structural element suggests a potential for overlapping biological activities and warrants further investigation into the anti-cancer properties of N-1H-benzimidazol-2-yl-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide. []
  • Compound Description: This compound showed promising anti-breast cancer activity against the MCF7 cell line, exceeding the potency of the standard drug doxorubicin. []
  • Relevance: This compound shares structural similarities with N-1H-benzimidazol-2-yl-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide, particularly the presence of a quinoline ring system connected to a 4-fluorophenyl group via a linker. The shared structural elements suggest a potential for comparable biological activities and encourage further exploration of the anti-cancer potential of N-1H-benzimidazol-2-yl-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide. []

2-cyano-5-(4-(dimethyl-amino) phenyl)-N-(quinolin-3-yl) penta-2,4-dienamide

  • Compound Description: This derivative exhibited high potency against the MCF7 breast cancer cell line, demonstrating greater effectiveness compared to the reference drug doxorubicin. []
  • Relevance: Both this compound and N-1H-benzimidazol-2-yl-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide belong to the quinoline acrylamide class. The presence of this common structural motif suggests a potential for similar biological activities and warrants further investigation into the anti-cancer properties of N-1H-benzimidazol-2-yl-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide. []
  • Compound Description: This series of compounds, featuring a β-lactam moiety incorporated onto a Schiff base, were synthesized and characterized for their antimicrobial properties against various gram-positive and gram-negative bacteria and fungi. Notably, para-nitro substituted derivatives displayed enhanced antimicrobial efficacy among the synthesized compounds. []
  • Relevance: The core structure of N-1H-benzimidazol-2-yl-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide shares similarities with the synthesized N-(3-chloro-2 oxo-4 aryl azetidine-1-yl)-2-[6H-indolo (2, 3 b) quinoxaline-6-yl] acetamides, particularly the presence of an aromatic heterocycle linked to an acetamide group. This structural resemblance hints at the possibility of N-1H-benzimidazol-2-yl-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide possessing antimicrobial properties, which could be explored further. []

(2R-trans-5-(4-fluorophenyl)-2-(1-methylethyl)-N,4-diphenyl-1-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-1H-pyrrole-3-carboxamide

  • Compound Description: This compound is synthesized through an improved process for preparing trans-6-[2-(1-yl-pyrrole substituted) alkyl] pyran-2-ones. It acts as a biotransformed drug with hypolipidemic and hypocholesterolemic properties. []
  • Relevance: This compound and the target compound share the common features of a substituted phenyl ring and a carboxamide group, suggesting potential for similar biological activities. Given the hypocholesterolemic activity of this compound, it would be worthwhile to investigate whether N-1H-benzimidazol-2-yl-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide also exhibits lipid-lowering properties. []

2,4-dichloro-N-(3-fluorophenyl)-5-(4-morpholinylsulfonyl) benzamide (Compound 1)

  • Compound Description: Identified as a potent Autotaxin (ATX) inhibitor with an IC50 in the nanomolar range, this compound acts as a competitive inhibitor of ATX-mediated hydrolysis. Computational analysis and mutagenesis studies suggest that it targets the hydrophobic pocket of ATX, effectively blocking access to the active site. []
  • Relevance: This compound, like the target compound, possesses a substituted benzamide structure. This structural similarity suggests that N-1H-benzimidazol-2-yl-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide might exhibit inhibitory activity against ATX. The potential for N-1H-benzimidazol-2-yl-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide to interact with the hydrophobic pocket of ATX also warrants further investigation. []
  • Compound Description: This compound exhibited potent ATX inhibitory activity with an IC50 in the nanomolar range. It acts as a competitive inhibitor of ATX, specifically targeting the hydrophobic pocket and preventing substrate access to the active site. []
  • Relevance: While structurally distinct from the target compound, this compound's potent inhibition of ATX provides valuable insights. Given the involvement of ATX in various diseases, exploring the potential of N-1H-benzimidazol-2-yl-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide as an ATX inhibitor could be beneficial, particularly for diseases where ATX plays a significant role. []
  • Relevance: Though structurally distinct from N-1H-benzimidazol-2-yl-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide, this compound's unique dual inhibitory profile against ATX and phosphodiesterase enzymes highlights its potential as a valuable pharmacological tool. This finding suggests further investigation into the target profile of N-1H-benzimidazol-2-yl-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide to determine if it exhibits similar multi-target activity or selectivity. []
  • Relevance: These compounds, along with N-1H-benzimidazol-2-yl-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide, share a core benzimidazole structure with various substituents. Despite their exclusion, their structural similarity suggests they might provide valuable insights into structure-activity relationships or potential applications related to the target compound. []

Properties

Product Name

N-1H-benzimidazol-2-yl-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide

IUPAC Name

N-(1H-benzimidazol-2-yl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetamide

Molecular Formula

C19H14FN5O2

Molecular Weight

363.3 g/mol

InChI

InChI=1S/C19H14FN5O2/c20-13-7-5-12(6-8-13)14-9-10-18(27)25(24-14)11-17(26)23-19-21-15-3-1-2-4-16(15)22-19/h1-10H,11H2,(H2,21,22,23,26)

InChI Key

QAIHKEJYLQAOFK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.